2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde
Overview
Description
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a heterocyclic compound with significant importance in various fields of chemistry and biology. It is characterized by its imidazole ring structure, which is a common motif in many biologically active molecules. This compound is known for its versatility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of glyoxal with ammonia or primary amines, followed by oxidation to form the desired imidazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to accelerate the reaction and improve selectivity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid under specific conditions.
Substitution: The imidazole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reactions: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include imidazole-4-carboxylic acid, 2-hydroxy-2,3-dihydro-1H-imidazole-4-carbaldehyde, and various substituted imidazole derivatives .
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, its imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of target proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde.
2-Hydroxy-2,3-dihydro-1H-imidazole-4-carbaldehyde: A reduced form of the compound with a hydroxyl group.
Substituted Imidazoles: Various derivatives with different functional groups attached to the imidazole ring.
Uniqueness
2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research .
Properties
IUPAC Name |
2-oxo-1,3-dihydroimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-2-3-1-5-4(8)6-3/h1-2H,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBQLONABMMZQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369296 | |
Record name | 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72864-28-9 | |
Record name | 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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